Butetamate

antitussive clinical trial respiratory pharmacology

Butetamate (CAS 14007-64-8) is a synthetic anticholinergic agent classified as a spasmolytic and bronchodilator, with an International Nonproprietary Name (INN) designation. The compound contains a chiral center and is chemically identified as 2-(diethylamino)ethyl 2-phenylbutanoate (C16H25NO2; molecular weight 263.37 g/mol).

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 14007-64-8
Cat. No. B083647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButetamate
CAS14007-64-8
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC
InChIInChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
InChIKeyCKWHSYRZDLWQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butetamate (CAS 14007-64-8): Procurement Guide for a Chiral Anticholinergic Spasmolytic and Bronchodilator


Butetamate (CAS 14007-64-8) is a synthetic anticholinergic agent classified as a spasmolytic and bronchodilator, with an International Nonproprietary Name (INN) designation [1]. The compound contains a chiral center and is chemically identified as 2-(diethylamino)ethyl 2-phenylbutanoate (C16H25NO2; molecular weight 263.37 g/mol) [2]. While it is recognized within authoritative pharmacological classifications for antispasmodic and bronchodilator indications [1], its clinical and preclinical research footprint remains extremely limited. Notably, comprehensive quantitative data differentiating it from modern anticholinergic comparators are substantially absent from the public domain .

Why Butetamate Cannot Be Casually Substituted with Oxybutynin, Tolterodine, or Clobutinol


Substituting Butetamate with other anticholinergics or antitussives without explicit comparative data introduces significant scientific and regulatory risk. As documented in the research community, comprehensive receptor-binding assay data clarifying Butetamate's affinity for distinct muscarinic receptor subtypes (M1-M5) is not extensively available . This knowledge gap contrasts sharply with well-characterized agents like oxybutynin and tolterodine, where receptor subtype selectivity (e.g., M3 vs. M2 preference) and tissue-specific binding have been quantified [1]. This lack of established comparative pharmacology precludes any evidence-based prediction of efficacy or safety interchangeability. The following section presents the limited quantitative comparative evidence currently retrievable from the public domain.

Quantitative Differentiation Evidence for Butetamate: A Limited Comparative Analysis


Comparative Antitussive Efficacy in a Double-Blind Randomized Trial: Butetamate Citrate Linctus vs. Clobutinol Syrup

A 1990 double-blind, randomized clinical study involving 60 patients compared the antitussive efficacy of butetamate citrate linctus against clobutinol syrup [1]. Both treatments were reported to produce significant improvements in cough severity and frequency. However, the published abstract does not provide numerical percentage reductions or p-values to statistically differentiate the two arms [1]. While a qualitative observation suggested that butetamate was more effective in the subpopulation of patients with cough due to carcinomas, this finding lacks supporting quantitative data and statistical analysis in the available record [1].

antitussive clinical trial respiratory pharmacology cough suppression

Pharmacokinetic Evidence of Nonlinear Bioavailability in Human Subjects

A pharmacokinetic analysis indicated that butetamate exhibits nonlinear bioavailability in humans. The study reported that in 2 subjects with blood levels exceeding 1,500 µg/L, the apparent clearance (D/AUC) was 5-fold higher following oral (p.o.) and intramuscular (i.m.) administration compared to baseline or lower dose expectations [1]. This reflects significant differences in oral bioavailability relative to parenteral routes at elevated plasma concentrations.

pharmacokinetics bioavailability clearance drug metabolism

Absence of M1 Muscarinic Receptor Affinity Data and Poorly Defined Receptor Selectivity Profile

A critical differentiator for modern anticholinergic procurement is receptor subtype selectivity. For instance, comparative studies on tolterodine and oxybutynin provide explicit binding affinities (K(i) values) for M1-M5 receptors and functional K(B) values for bladder and salivary tissue [1]. In stark contrast, a 2025 analysis of butetamate explicitly notes that 'comprehensive receptor-binding assay data that would clarify its affinity for different muscarinic receptor subtypes (M1-M5) is not extensively available' . One isolated data point indicates an M1 muscarinic receptor binding value (displacement of N-methylscopolamine) of approximately 115 nM, but this is presented without comparative context for other subtypes or functional correlation [2].

receptor binding muscarinic receptors selectivity pharmacology

Evidence-Supported Research and Procurement Scenarios for Butetamate


Legacy Reference Standard for Antitussive Clinical Comparators

Given the limited but positive comparative data from the 1990 trial against clobutinol [1], butetamate is most appropriately procured as a legacy reference standard or a positive control for historical antitussive assays. It is particularly useful for studies referencing the pre-2000 antitussive pharmacopeia or for benchmarking new compounds against older, non-opioid clinical standards.

Investigative Tool for Nonlinear Pharmacokinetic Modeling

The documented 5-fold increase in apparent clearance at elevated plasma concentrations indicates nonlinear, dose-dependent bioavailability [1]. This makes butetamate a suitable compound for academic or industrial pharmacokinetic studies focused on modeling saturable first-pass metabolism, non-linear PK/PD relationships, or developing formulation strategies to mitigate variable oral absorption.

Negative Control in Muscarinic Receptor Selectivity Screening Panels

Due to the acknowledged absence of comprehensive muscarinic subtype (M1-M5) selectivity data [1], butetamate serves as a valuable 'low-information' reference or negative control compound. In screening panels designed to differentiate subtype-selective anticholinergics, its poorly defined profile provides a baseline for assays intended to identify and validate the specific selectivity of newer, better-characterized agents like tolterodine or oxybutynin .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butetamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.